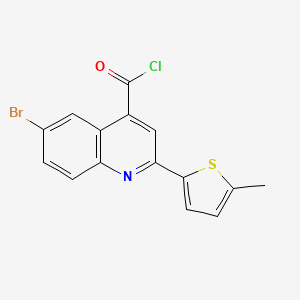

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. The starting materials often include 2-(5-methyl-2-thienyl)quinoline and bromine, followed by chlorination to introduce the carbonyl chloride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride: Lacks the bromine atom, which can affect its reactivity and applications.

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

6-Bromo-2-(2-thienyl)quinoline-4-carbonyl chloride: Similar but without the methyl group on the thienyl ring, affecting its steric and electronic properties.

Uniqueness

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer specific reactivity and potential for diverse applications in research and industry .

Activité Biologique

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and a carbonyl chloride group, positions it as a valuable candidate for various biological applications, including enzyme inhibition and antimicrobial activity.

The compound's molecular formula is , and it exhibits several important chemical properties:

- Molecular Weight : 335.65 g/mol

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.

- Reactivity : The carbonyl chloride group is reactive towards nucleophiles, making it suitable for substitution reactions.

The biological activity of this compound primarily involves its interaction with proteins and enzymes. It can bind to specific active sites, altering enzyme function and potentially inhibiting biochemical pathways. The exact molecular targets may vary based on the context of its application, but it has shown promise in proteomics research for studying protein interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.30 | 0.60 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. For instance, it has shown potential as an inhibitor of bacterial DNA gyrase, which is essential for DNA replication and transcription in bacteria . This inhibition could lead to its application in developing novel antibacterial agents.

Case Studies

- Antimicrobial Evaluation : A study conducted by Chen et al. assessed the compound's efficacy against a range of pathogens, highlighting its low MIC values that suggest strong antibacterial activity . The study also noted the compound's ability to disrupt biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound could effectively inhibit target enzymes at low concentrations, suggesting that it may serve as a lead compound for further drug development aimed at bacterial infections.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride | Lacks bromine | Moderate antimicrobial activity |

| 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | Chlorine instead of bromine | Anticancer potential |

| 6-Bromo-2-(2-thienyl)quinoline-4-carbonyl chloride | Different thienyl substitution | Lower enzyme inhibition |

This table illustrates how variations in halogen substitutions can affect biological activities, with bromine conferring enhanced reactivity and potential therapeutic effects compared to chlorine or other substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride?

The synthesis typically involves sequential functionalization of the quinoline core. A plausible route includes:

Quinoline Core Formation : Start with a Skraup or Friedländer synthesis to construct the quinoline scaffold.

Bromination : Introduce bromine at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions to avoid over-bromination .

Thienyl Substituent Introduction : Employ cross-coupling (e.g., Suzuki-Miyaura) between a halogenated quinoline intermediate and 5-methyl-2-thienylboronic acid, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in DMF or THF .

Carbonyl Chloride Formation : Convert the carboxylic acid intermediate (e.g., via hydrolysis of an ester) to the acyl chloride using SOCl₂ or PCl₅ under anhydrous conditions .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature and stoichiometry to minimize side reactions (e.g., dehalogenation during coupling) .

Q. How should researchers purify and characterize this compound to ensure high purity?

Purification :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate by polarity .

- Recrystallization : Employ solvents like ethanol or dichloromethane/hexane mixtures to isolate crystalline product .

Characterization :

- NMR Spectroscopy : Confirm regiochemistry of bromine and thienyl groups via ¹H/¹³C NMR (e.g., coupling patterns in aromatic regions) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br/Cl) .

- Elemental Analysis : Validate C, H, N, and halogen content .

- X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the thienyl substituent) .

Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert atmosphere (Ar/N₂) to prevent hydrolysis of the acyl chloride group .

- Handling : Use gloves, goggles, and fume hoods. Neutralize spills with sodium bicarbonate or specialized halogen absorbents .

- Disposal : Hydrolyze residual compound with excess aqueous NaOH, then incinerate as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or coupling steps be addressed?

Bromination :

- Use directing groups (e.g., electron-withdrawing substituents) to favor bromination at the 6-position. DFT calculations can predict electrophilic attack sites .

- Optimize solvent polarity (e.g., DCM vs. acetic acid) to control reaction kinetics .

Coupling Reactions :

- Screen ligands (e.g., PCy₃ vs. PPh₃) to enhance catalytic activity for sterically hindered substrates .

- Pre-functionalize the quinoline with a leaving group (e.g., triflate) to improve reactivity with thienylboronic acids .

Validation : Compare HPLC and LC-MS profiles of reaction mixtures to identify byproducts (e.g., di-brominated analogs) .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature?

- Hydrolysis Sensitivity : The acyl chloride group is prone to hydrolysis in aqueous media. Kinetic studies (e.g., ¹H NMR in D₂O) can quantify degradation rates .

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds. Stabilize formulations via lyophilization or encapsulation .

- pH-Dependent Reactivity : Use UV-vis spectroscopy to monitor absorbance shifts in buffered solutions (pH 1–14) .

Mitigation Strategies : Derivatize the acyl chloride to more stable esters or amides for long-term storage .

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

- Docking Studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to optimize substituent positions .

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with biological activity data .

- Synthetic Feasibility : Use retrosynthetic software (e.g., ChemAxon) to prioritize analogs with viable synthetic pathways .

Experimental Validation : Test top candidates in enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 6-bromo-4-chloroquinoline derivatives) .

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign overlapping signals, particularly in the thienyl-quinoline region .

- Collaborative Analysis : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database for independent verification .

Propriétés

IUPAC Name |

6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHIOCXZCKEDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.